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molecular formula C9H6FNO B1337119 6-Fluoroquinolin-2(1H)-one CAS No. 22614-75-1

6-Fluoroquinolin-2(1H)-one

Cat. No. B1337119
M. Wt: 163.15 g/mol
InChI Key: CJVMYPHDEMEFEM-UHFFFAOYSA-N
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Patent
US04236912

Procedure details

A mixture of the so-prepared 6-fluorocarbostyril (2.9 gm, 0.018 mole) and 30.0 ml of phosphorous oxychloride was refluxed for 1.5 hr. Most of the excess phosphorous oxychloride was then distilled off under aspirator vacuum and the residue poured over crushed ice. The reaction mixture was made nearly neutral with 50% sodium hydroxide. The crude solid product was collected by filtration, taken up in
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
FC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hr
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Most of the excess phosphorous oxychloride was then distilled off under aspirator vacuum
ADDITION
Type
ADDITION
Details
the residue poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
The crude solid product was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC=C(C=C2C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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